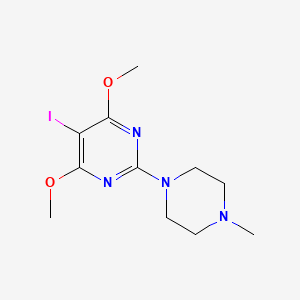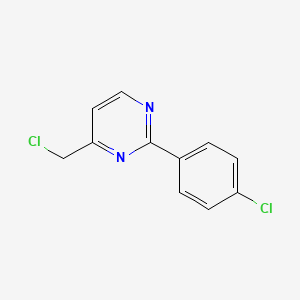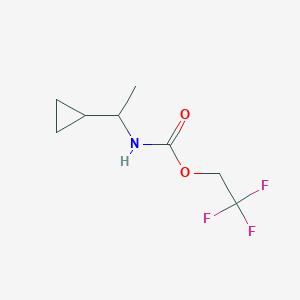
1-(cyanométhyl)-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a cyanomethyl group and an ethyl ester group
Applications De Recherche Scientifique
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties.
Mécanisme D'action
Target of Action
The specific targets can vary depending on the structure of the compound and the biological context in which it is used .
Mode of Action
The mode of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with its targets. This compound may bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These studies suggest that such compounds can be absorbed and distributed in the body, metabolized by various enzymes, and eventually excreted . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized in the body .
Analyse Biochimique
Biochemical Properties
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies in animal models have shown that the threshold for these effects varies depending on the species and the specific context of the experiment .
Metabolic Pathways
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is crucial for the metabolism of this compound, and any alterations in these interactions can affect its overall biological activity .
Transport and Distribution
The transport and distribution of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can influence its biological activity and overall effects on cellular function .
Subcellular Localization
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can affect its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate 3-cyano-1H-pyrazole-4-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate typically involves large-scale batch or continuous flow processes. These processes utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amino-substituted pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Amide or alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Similar structure but with the ester group at a different position.
Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-(Cyanomethyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDCDMAINXMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)





![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)



![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

